molecular formula C16H11N3O3 B2908717 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 21487-51-4

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2908717
CAS RN: 21487-51-4
M. Wt: 293.282
InChI Key: WIUYZJHSJSZAQZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC is a versatile compound that has been synthesized using different methods, and its unique structure makes it a promising candidate for various scientific research applications.

Scientific Research Applications

  • Antimicrobial Activity

    • Pyrazole derivatives, including compounds related to 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds have been effective against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida. This suggests potential applications in developing new antimicrobial agents (Hamed et al., 2020; ).
  • Antioxidant and Anti-inflammatory Properties

    • Research has indicated that derivatives of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde display notable antioxidant and anti-inflammatory properties. This was observed in compounds synthesized for this purpose, which showed promising results in various assays, indicating potential for therapeutic applications in treating inflammation and oxidative stress-related conditions (Sudha et al., 2021).
  • Photophysical and Optical Studies

    • Pyrazole-based compounds, including derivatives of 1-(4-Nitrophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, have been the subject of photophysical and optical studies. These compounds exhibit absorption in specific ranges and have been analyzed using techniques like Time-Dependent Density Functional Theory (TD-DFT), indicating potential applications in materials science, particularly in the field of dyes and pigments (Lanke & Sekar, 2016).
  • Analgesic and Anticonvulsant Applications

    • Some studies have focused on synthesizing new compounds starting from pyrazole-4-carbaldehyde derivatives and testing them for anticonvulsant and analgesic activities. These studies have shown promising results, suggesting the potential use of these compounds in the development of new medications for treating pain and seizure disorders (Viveka et al., 2015).
  • Chemical Synthesis and Characterization

    • Research into the synthesis and characterization of pyrazole derivatives has led to the development of novel methods and the discovery of new properties. These studies contribute to a better understanding of the chemical behavior of these compounds and their potential applications in various fields (Hu et al., 2010).

properties

IUPAC Name

1-(4-nitrophenyl)-3-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-11-13-10-18(14-6-8-15(9-7-14)19(21)22)17-16(13)12-4-2-1-3-5-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIUYZJHSJSZAQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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